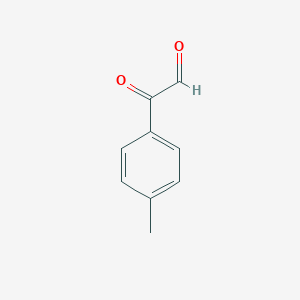
2-(4-Methylphenyl)-2-oxoacetaldehyde
Cat. No. B089673
M. Wt: 148.16 g/mol
InChI Key: NGKHHEDLAUNMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04755514
Procedure details


The procedure of Example 1 was repeated, using 16 g (0.267 mol) of ethylenediamine, 32.0 g (0.216 mol) of 4-methylphenylglyoxal, 450 ml of ethanol and 13.2 g of potassium hydroxide, with the result that 11.0 g of the titled compound was obtained (yield: 30%).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH:14]=O)=O)=[CH:8][CH:7]=1.[OH-].[K+]>C(O)C>[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:14]=[N:4][CH:1]=[CH:2][N:3]=2)=[CH:8][CH:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
Step Two
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)C1=NC=CN=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

